molecular formula C22H22Cl2N4O6 B1194695 Tivozanib hydrochloride CAS No. 682745-41-1

Tivozanib hydrochloride

Cat. No.: B1194695
CAS No.: 682745-41-1
M. Wt: 509.3 g/mol
InChI Key: RQXMKRRBJITKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Tivozanib hydrochloride is synthesized through a series of chemical reactions involving various reagents and conditions. The synthetic route typically involves the formation of a quinoline urea derivative, which is the core structure of tivozanib. The process includes steps such as nitration, reduction, and cyclization, followed by purification and crystallization to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Tivozanib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include acetonitrile, ammonium formate, and ortho-phosphoric acid. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of this compound include various intermediates and derivatives that are used in further synthetic steps or as final therapeutic agents .

Scientific Research Applications

Tivozanib hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Tivozanib hydrochloride exerts its effects by selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks the signaling pathways that promote angiogenesis, thereby reducing the blood supply to tumors and inhibiting their growth. The compound’s high selectivity and potency make it effective in targeting tumor vasculature while minimizing off-target effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tivozanib hydrochloride is unique due to its high selectivity for VEGFRs and its relatively low off-target toxicity profile. This selectivity allows for effective inhibition of angiogenesis with fewer side effects compared to other VEGFR inhibitors .

Properties

IUPAC Name

1-[2-chloro-4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-3-(5-methyl-1,2-oxazol-3-yl)urea;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O5.ClH.H2O/c1-12-8-21(27-32-12)26-22(28)25-16-5-4-13(9-15(16)23)31-18-6-7-24-17-11-20(30-3)19(29-2)10-14(17)18;;/h4-11H,1-3H3,(H2,25,26,27,28);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXMKRRBJITKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)Cl.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682745-41-1
Record name Tivozanib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0682745411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TIVOZANIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9H4VK35Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.